molecular formula C18H13FO2 B4604416 3-fluorobenzyl 1-naphthoate

3-fluorobenzyl 1-naphthoate

Cat. No.: B4604416
M. Wt: 280.3 g/mol
InChI Key: MGNMTKVLPFWVSS-UHFFFAOYSA-N
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Description

3-fluorobenzyl 1-naphthoate is an organic compound that belongs to the class of naphthoates, which are esters of naphthoic acid. This compound is characterized by the presence of a fluorobenzyl group attached to the naphthoate moiety. Naphthoates are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 1-naphthoate typically involves the esterification of 1-naphthoic acid with 3-fluorobenzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-fluorobenzyl 1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-fluorobenzyl 1-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 1-naphthoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The naphthoate moiety can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluorobenzyl 1-naphthoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine is known for its ability to enhance the stability and lipophilicity of organic compounds, making this compound a valuable compound in various applications .

Properties

IUPAC Name

(3-fluorophenyl)methyl naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNMTKVLPFWVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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